What is the full chemical name for N-C16-Deoxysphinganine?
What is the full chemical name for N-C16-Deoxysphinganine?
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-C16-Deoxysphinganine, a non-canonical sphingolipid, has garnered increasing interest within the scientific community for its potent biological activities and association with various pathological conditions. This technical guide provides a comprehensive overview of N-C16-Deoxysphinganine, including its full chemical name, biosynthesis, and involvement in cellular signaling pathways. Detailed experimental protocols for its analysis and synthesis are presented, alongside a summary of its cytotoxic effects. This document is intended to serve as a valuable resource for researchers investigating the roles of atypical sphingolipids in health and disease.
Chemical Identity and Properties
The full chemical name for N-C16-Deoxysphinganine is N-palmitoyl-1-deoxysphinganine . It is also commonly referred to as N-hexadecanoyl-1-deoxysphinganine or 1-deoxydihydroceramide (B12091950) (1-deoxyDHCer).[1] The notation (m18:0/16:0) is also used to describe its structure, indicating an 18-carbon 1-deoxysphinganine backbone N-acylated with a 16-carbon fatty acid (palmitic acid).
Table 1: Physicochemical Properties of N-palmitoyl-1-deoxysphinganine
| Property | Value | Reference |
| CAS Number | 378755-69-2 | [1] |
| Molecular Formula | C34H69NO2 | [1] |
| Molecular Weight | 523.92 g/mol | [1] |
| Appearance | Powder | [2] |
| Storage Temperature | -20°C | [2] |
| Purity (typical) | >99% (TLC) | [2] |
Biosynthesis of N-palmitoyl-1-deoxysphinganine
N-palmitoyl-1-deoxysphinganine is synthesized via a non-canonical branch of the sphingolipid biosynthetic pathway. The key enzyme responsible for this diversion is serine palmitoyltransferase (SPT) .
Under normal physiological conditions, SPT catalyzes the condensation of L-serine and palmitoyl-CoA to initiate sphingolipid synthesis. However, SPT can also utilize L-alanine as a substrate, particularly under conditions of low L-serine availability or in the presence of certain SPT mutations.[3][4][5] The condensation of L-alanine and palmitoyl-CoA results in the formation of 1-deoxysphinganine.[3][5]
Subsequently, 1-deoxysphinganine is N-acylated by ceramide synthases (CerS) to form N-acyl-1-deoxysphinganines, including N-palmitoyl-1-deoxysphinganine.[2]
Biological Activity and Signaling Pathways
N-palmitoyl-1-deoxysphinganine is a potent inhibitor of sphingolipid metabolism and its accumulation has been linked to cellular dysfunction and various pathologies.[1]
Cytotoxicity
The accumulation of 1-deoxydihydroceramides, including the N-C16 species, is cytotoxic to various cell types, including neurons and pancreatic β-cells.[5] This cytotoxicity is a contributing factor to the pathology of hereditary sensory and autonomic neuropathy type 1 (HSAN1) and type 2 diabetes.[5] While specific IC50 values for N-palmitoyl-1-deoxysphinganine are not widely reported, its precursor, 1-deoxysphinganine, exhibits significant cytotoxicity.
Table 2: Cytotoxicity of 1-deoxysphinganine
| Cell Line | Assay Duration | Cytotoxicity Metric | Value | Reference |
| HGC-27 (Human gastric cancer) | 24 hours | CC50 | 19.7 ± 3.3 µM | [1] |
| MEFs (Mouse embryonic fibroblasts) | Not Specified | LD50 | 7 µM | [1] |
Endoplasmic Reticulum (ER) Stress and Apoptosis
Accumulation of 1-deoxydihydroceramides has been shown to induce endoplasmic reticulum (ER) stress.[6] This can lead to the activation of the unfolded protein response (UPR), a cellular stress response. The UPR is mediated by three main sensor proteins: IRE1α, PERK, and ATF6.[7] Prolonged or severe ER stress can trigger apoptosis, or programmed cell death. The apoptotic cascade involves the activation of a series of caspases, which are proteases that execute the dismantling of the cell.[8][9]
JNK and p38 MAPK Signaling
The c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways are stress-activated signaling cascades that can be triggered by various cellular insults, including ER stress.[10][11] Activation of these pathways can lead to diverse cellular outcomes, including apoptosis and inflammation. The activation of JNK and p38 MAPK has been implicated in the cellular response to 1-deoxysphingolipid accumulation.
References
- 1. researchgate.net [researchgate.net]
- 2. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. The UPR Activator ATF6 Responds to Proteotoxic and Lipotoxic Stress by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Deoxysphingolipid synthesis compromises anchorage-independent growth and plasma membrane endocytosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ordering of caspases in cells undergoing apoptosis by the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ASK1 is required for sustained activations of JNK/p38 MAP kinases and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of c-Jun N-terminal kinase (JNK) by widely used specific p38 MAPK inhibitors SB202190 and SB203580: a MLK-3-MKK7-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
